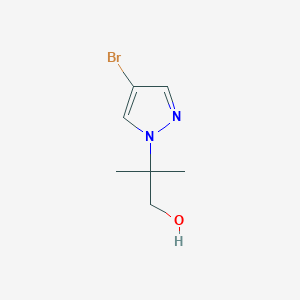

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-7(2,5-11)10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKVONNYXJUSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268756 | |

| Record name | 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877401-11-1 | |

| Record name | 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877401-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrazole derivative, 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol. It details the compound's chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and explores its potential applications within the broader context of medicinal chemistry and drug development. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds as potential therapeutic agents.

Introduction and Chemical Identity

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to targeted cancer therapies.[3][4] The compound 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a functionalized pyrazole that holds potential as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[5] The bromine atom at the 4-position of the pyrazole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the tertiary alcohol moiety can influence solubility and provide a point for further derivatization.

It is important to note a point of potential ambiguity regarding isomeric structures. While this guide focuses on the tertiary alcohol, 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS Number: 1008510-87-9) , due to greater availability of public data, a constitutional isomer, the primary alcohol 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS Number: 877401-11-1), also exists. Researchers should exercise diligence in confirming the identity of their materials.

Chemical Structure:

Figure 1. Chemical Structure of 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological and chemical systems, including its solubility, membrane permeability, and potential for forming intermolecular interactions.

| Property | Value | Source |

| CAS Number | 1008510-87-9 | [6], |

| Molecular Formula | C₇H₁₁BrN₂O | [6] |

| Molecular Weight | 219.08 g/mol | [6], |

| Purity | ≥97% | [6], [7] |

| SMILES | BrC1=CN(CC(C)(O)C)N=C1 | [6] |

| InChI Key | IOUKCMFUEJBHER-UHFFFAOYSA-N | [7], [8] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [6] |

| LogP (Predicted) | 1.4165 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 2 | [6] |

| Storage Conditions | 4°C | [6] |

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be efficiently achieved through the N-alkylation of 4-bromopyrazole with a suitable electrophile. A logical and commonly employed strategy for introducing the 2-hydroxy-2-methylpropyl group is the ring-opening of an epoxide.[9] This approach is favored for its high atom economy and the ability to generate the desired alcohol functionality directly.

The proposed synthetic route involves the base-catalyzed nucleophilic attack of the pyrazole nitrogen on 1,2-epoxy-2-methylpropane (also known as isobutylene oxide).[10]

Caption: Proposed synthesis workflow for 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of N-alkylation and epoxide ring-opening reactions.[11] Optimization may be required based on laboratory conditions and reagent purity.

Materials:

-

4-Bromopyrazole (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromopyrazole (1.0 eq) and anhydrous DMF (or acetonitrile) to achieve a concentration of approximately 0.5 M.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise. If using NaH, add it carefully in small portions (vigorous hydrogen gas evolution will occur). If using K₂CO₃, it can be added in one portion.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the pyrazolate anion.

-

Epoxide Addition: Cool the reaction mixture back to 0 °C. Add 1,2-epoxy-2-methylpropane (1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromopyrazole is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Rationale and Mechanistic Insights

-

Choice of Base: A strong base is required to deprotonate the pyrazole N-H, which has a pKa of approximately 14. Sodium hydride is a powerful, non-nucleophilic base that irreversibly forms the pyrazolate anion. Potassium carbonate is a milder, safer alternative that can also be effective, particularly at elevated temperatures.

-

Alkylation Regioselectivity: Unsymmetrically substituted pyrazoles can potentially yield two different N-alkylated isomers. However, for 4-bromopyrazole, the two nitrogen atoms are equivalent due to symmetry, leading to a single N-alkylated product.[3]

-

Epoxide Ring-Opening: The reaction proceeds via a base-catalyzed Sₙ2 mechanism.[11] The highly nucleophilic pyrazolate anion attacks one of the carbon atoms of the epoxide ring. In the case of 1,2-epoxy-2-methylpropane, the attack occurs at the less sterically hindered primary carbon, leading to the formation of the tertiary alcohol upon work-up.[13] This regioselectivity is a hallmark of base-catalyzed epoxide openings.[11]

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is not widely published, its structural components suggest significant potential as an intermediate in drug discovery.[14] The value of this molecule lies in the strategic combination of the 4-bromopyrazole core and the appended side chain.

The 4-Bromopyrazole Scaffold

The 4-bromopyrazole moiety is a versatile platform for building molecular complexity. The bromine atom serves as a key functional group for engaging in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

These reactions allow for the systematic exploration of the chemical space around the pyrazole core, a critical process in structure-activity relationship (SAR) studies to optimize ligand binding, potency, and pharmacokinetic properties.[3]

The Role of the Pyrazole Core in Pharmacological Activity

The pyrazole ring itself is not merely a passive scaffold; it actively contributes to the pharmacological profile of a molecule. It can:

-

Act as a Bioisostere: The pyrazole ring can serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility and metabolic stability.[3]

-

Engage in Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, and in the case of an N-H pyrazole, as a donor, facilitating crucial interactions with biological targets like enzymes and receptors.[3]

-

Modulate Lipophilicity: The incorporation of the heterocycle influences the overall lipophilicity of a compound, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

The pyrazole scaffold is a key component in drugs targeting a vast range of diseases, including cancer, inflammation, infectious diseases, and central nervous system disorders.[15][16][17]

Potential Therapeutic Areas

Given the prevalence of the pyrazole scaffold in active pharmaceutical ingredients, derivatives of 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol could be investigated in numerous therapeutic areas, including but not limited to:

-

Kinase Inhibition: Many kinase inhibitors incorporate a pyrazole core to interact with the hinge region of the ATP binding site.

-

Anti-inflammatory Agents: As exemplified by celecoxib (a COX-2 inhibitor), pyrazoles are effective scaffolds for anti-inflammatory drugs.[5]

-

Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[4][16]

The tertiary alcohol side chain can also play a role by providing a hydrogen bond donor/acceptor site and improving aqueous solubility, a desirable feature for many drug candidates.

Conclusion

1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is straightforward via the N-alkylation of 4-bromopyrazole with an epoxide. The presence of a reactive bromine handle and a pyrazole core—a proven pharmacophore—makes this compound and its subsequent derivatives attractive candidates for screening and development in a wide range of drug discovery programs. This guide provides the foundational chemical knowledge for researchers to synthesize, handle, and strategically employ this versatile intermediate in the quest for novel therapeutics.

References

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1200. Available at: [Link]

-

Radi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information, PMC6278458. Available at: [Link]

-

Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]

-

ResearchGate. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

-

Roda, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3695. Available at: [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2031. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

PubMed. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

PubChem. (n.d.). 1-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol. Available at: [Link]

-

PubChem. (n.d.). 1-(4-bromo-1h-pyrazol-1-yl)propan-2-ol. Available at: [Link]

-

AA Blocks. (n.d.). 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-yl carbonochloridate. Available at: [Link]

-

MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]

-

Angene. (n.d.). 1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPAN-2-OL. Available at: [Link]

-

Reddit. (2019). Can someone explain to me why this reaction yields the shown product?. Available at: [Link]

-

National Center for Biotechnology Information. (2007). Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes. Available at: [Link]

-

Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. Available at: [Link]

-

Semantic Scholar. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Available at: [Link]

-

YouTube. (2014). Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. Available at: [Link]

-

Stenutz. (n.d.). 1,2-epoxy-2-methylpropane. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol | 1008510-87-9 [sigmaaldrich.com]

- 8. PubChemLite - 1-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol (C7H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 1,2-环氧-2-甲基丙烷 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1,2-epoxy-2-methylpropane [stenutz.eu]

- 13. transformationtutoring.com [transformationtutoring.com]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. globalresearchonline.net [globalresearchonline.net]

The Bromo-Pyrazole Scaffold: A Privileged Motif for the Development of Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs. The strategic introduction of a bromine atom onto this scaffold gives rise to bromo-pyrazole derivatives, a chemical class that has demonstrated remarkable versatility and therapeutic potential across a spectrum of diseases. The bromo-substituent is not merely a passive addition; its unique electronic and steric properties can profoundly influence the binding affinity, selectivity, and pharmacokinetic profile of the parent molecule, making it a powerful tool in the rational design of novel therapeutics.

This technical guide provides a comprehensive exploration of the potential therapeutic targets of bromo-pyrazole derivatives. Moving beyond a simple catalog of activities, this document delves into the underlying mechanisms of action, detailed structure-activity relationships (SAR), and practical experimental protocols for target identification and validation. It is designed to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation targeted therapies.

Target Identification Strategies for Bromo-Pyrazole Derivatives

Identifying the specific molecular targets of a novel compound is a critical step in drug discovery. A variety of methods can be employed to elucidate the protein partners of bromo-pyrazole derivatives.

Affinity-Based Methods

Affinity-based approaches rely on the specific interaction between the bromo-pyrazole derivative and its target protein.

-

Affinity Chromatography: This classical technique involves immobilizing a modified bromo-pyrazole derivative onto a solid support, such as agarose beads. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are retained and subsequently eluted for identification by mass spectrometry.[1]

-

Biotin-Tagged Pull-Down: A biotin molecule can be chemically linked to the bromo-pyrazole derivative. This biotinylated probe is incubated with cell lysates, and the resulting protein-probe complexes are captured using streptavidin-coated beads.[2]

Label-Free Methods

Label-free methods offer the advantage of studying the interaction in a more native state, without chemically modifying the compound of interest.

-

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolytic degradation.[1] Cell lysates are treated with the bromo-pyrazole derivative and then subjected to limited proteolysis. The stabilized proteins are then identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): CETSA leverages the phenomenon of ligand-induced thermal stabilization of target proteins. Cells or cell lysates are heated after incubation with the bromo-pyrazole derivative, and the soluble protein fraction is analyzed. Target proteins will exhibit increased thermal stability in the presence of the binding compound.

Workflow for Target Identification of Bromo-Pyrazole Derivatives

Caption: A generalized workflow for the identification and validation of therapeutic targets for bromo-pyrazole derivatives.

Bromo-Pyrazole Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3] The pyrazole scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[3] Bromo-pyrazole derivatives have emerged as potent inhibitors of several important kinases.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

EGFR and VEGFR-2 are receptor tyrosine kinases that are critical for tumor growth, angiogenesis, and metastasis.[4][5] Several fused bromo-pyrazole derivatives have been shown to be potent dual inhibitors of both EGFR and VEGFR-2.[4]

Mechanism of Action and Structure-Activity Relationship (SAR):

Molecular docking studies have revealed that the pyrazole core of these inhibitors typically binds to the hinge region of the kinase domain. For example, in EGFR, the nitrogen atoms of the pyrazole ring can form hydrogen bonds with the backbone of Met793.[5] The bromo-phenyl group often occupies a hydrophobic pocket, and its presence can enhance binding affinity. The SAR of these compounds is complex, with the nature and position of substituents on the fused ring system significantly impacting potency and selectivity. For instance, the introduction of a sulfonamide group has been shown to result in dual EGFR and VEGFR-2 inhibition.[5]

Anticancer Activity of Bromo-Pyrazole Derivatives Targeting Kinases

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | EGFR | HepG2 | 0.06 | [4] |

| Compound 2 | VEGFR-2 | - | 0.22 | [4] |

| Compound 3 | EGFR/VEGFR-2 | HepG2 | 0.71 (anticancer) | [4] |

| Afuresertib analog | Akt1 | HCT116 | 0.95 | [6] |

| Aurora A inhibitor | Aurora A | HCT116 | 0.39 | [6] |

| BCR-ABL inhibitor | BCR-ABL | K562 | 0.27 | [6] |

Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation is associated with neurodegenerative diseases, bipolar disorder, and diabetes. Bromo-substituted pyrazolone derivatives have been identified as potent and selective GSK-3β inhibitors.[7]

Mechanism of Action and Binding Mode:

Crystallographic studies have shown that the pyrazolone core interacts with the hinge region of GSK-3β, with the nitrogen atoms forming hydrogen bonds with the backbone of Val135.[7] The bromo-substituent can occupy a hydrophobic pocket and contribute to the overall binding affinity. The selectivity of these inhibitors can be modulated by the nature of the substituents on the pyrazole ring.

EGFR/VEGFR-2 Signaling Pathways and Inhibition by Bromo-Pyrazole Derivatives

Caption: Bromo-pyrazole derivatives can inhibit EGFR and VEGFR-2, blocking downstream signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Bromo-Pyrazole Derivatives as Anti-inflammatory Agents

Inflammation is a complex biological response that, when dysregulated, can contribute to a wide range of chronic diseases. Bromo-pyrazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9]

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Structure-Activity Relationship (SAR):

The SAR of pyrazole-based COX-2 inhibitors has been extensively studied. For diarylpyrazole derivatives, a key structural feature for COX-2 selectivity is the presence of a SO2Me or SO2NH2 group on one of the phenyl rings. The bromo-substituent, particularly at the para-position of a phenyl ring, has been shown to enhance COX-2 inhibitory activity and selectivity.[8]

Anti-inflammatory Activity of Bromo-Pyrazole Derivatives

| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole-pyridazine hybrid (6e) | COX-2 | In vitro | 2.51 | 2.18 | [8] |

| Celecoxib (reference) | COX-2 | In vitro | 2.16 | 2.51 | [8] |

Bromo-Pyrazole Derivatives in Neurodegenerative Disorders

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Bromo-pyrazole derivatives have emerged as a promising class of compounds for the treatment of these devastating disorders through the modulation of key enzymatic targets.

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters.[1][10] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Selective MAO-A inhibitors are used as antidepressants. Bromo-substituted pyrazoline derivatives have been shown to be potent and selective MAO inhibitors.[11]

Structure-Activity Relationship (SAR):

The SAR of pyrazoline-based MAO inhibitors indicates that the nature and position of substituents on the phenyl rings are crucial for activity and selectivity. A bromine atom on the phenyl ring at the 5-position of the pyrazoline core has been associated with selective MAO-A inhibition.[12]

Neuroprotective Activity of Bromo-Pyrazole Derivatives

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| Bromo-substituted pyrazoline | MAO-A | In vitro | - | [12] |

| GSK-3β inhibitor | GSK-3β | In vitro | 3.77 | [4] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of bromo-pyrazole derivatives against a specific protein kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a stock solution of the kinase of interest in kinase buffer.

-

Prepare a stock solution of the substrate (peptide or protein) in kinase buffer.

-

Prepare a stock solution of ATP (with [γ-33P]-ATP for radiometric assays) in kinase buffer.

-

Prepare serial dilutions of the bromo-pyrazole test compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase, substrate, and test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).

-

Detect the phosphorylated substrate using an appropriate method (e.g., scintillation counting, fluorescence, luminescence).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cell-Based Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the bromo-pyrazole test compound and incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.

-

Determine the IC50 value.

-

In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of bromo-pyrazole derivatives against COX-1 and COX-2.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare stock solutions of human recombinant COX-1 and COX-2 enzymes.

-

Prepare a stock solution of arachidonic acid (substrate).

-

Prepare a stock solution of a fluorogenic probe (e.g., Amplex Red).

-

Prepare serial dilutions of the bromo-pyrazole test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the COX enzyme, fluorogenic probe, and test compound.

-

Pre-incubate for a short period.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.[13]

-

In Vitro MAO Inhibition Assay (Fluorometric)

This fluorometric assay measures the hydrogen peroxide produced during the MAO-catalyzed oxidation of a substrate.[2]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[2]

-

Prepare stock solutions of recombinant human MAO-A and MAO-B.[2]

-

Prepare stock solutions of a substrate (e.g., p-tyramine) and a fluorogenic probe (e.g., Amplex Red) with horseradish peroxidase (HRP).[2]

-

Prepare serial dilutions of the bromo-pyrazole test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the MAO enzyme, HRP, fluorogenic probe, and test compound.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence intensity at regular intervals.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Determine the IC50 values for both MAO-A and MAO-B to evaluate the inhibitory potency and selectivity of the test compounds.

-

Measurement of Cytokine Release from Microglia

This protocol outlines a method to assess the anti-neuroinflammatory potential of bromo-pyrazole derivatives by measuring cytokine release from activated microglial cells.

-

Cell Culture and Activation:

-

Culture microglial cells (e.g., BV-2 or primary microglia) in a 24-well plate.

-

Pre-treat the cells with various concentrations of the bromo-pyrazole test compound for 1 hour.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified duration (e.g., 24 hours).[1]

-

-

Supernatant Collection:

-

Collect the cell culture supernatants.

-

-

Cytokine Measurement:

-

Data Analysis:

-

Quantify the reduction in cytokine secretion in the presence of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of each cytokine's release.

-

Experimental Workflow for Screening Bromo-Pyrazole Derivatives

Caption: A streamlined workflow for the screening and development of bromo-pyrazole derivatives as therapeutic agents.

Conclusion

Bromo-pyrazole derivatives represent a highly promising and versatile scaffold for the development of novel targeted therapeutics. Their ability to potently and often selectively inhibit a wide range of therapeutically relevant targets, including kinases, COX enzymes, and MAOs, underscores their significant potential in oncology, inflammatory disorders, and neurodegenerative diseases. The bromine substituent plays a crucial role in modulating the pharmacological properties of these compounds, offering a valuable handle for medicinal chemists to fine-tune their activity and selectivity. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable class of molecules. Further investigation into the nuanced structure-activity relationships and mechanisms of action of bromo-pyrazole derivatives will undoubtedly pave the way for the discovery of new and effective medicines.

References

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

bit.bio. Cytokine stimulation and secretion protocol for ioMicroglia. bit.bio. [Link]

- Vertex AI Search. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Google Cloud.

- Mathew, B., Parambi, D. G. T., & G, V. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2733, pp. 315–325). Springer US.

-

Charles River Laboratories. Microglial Activation Assays. Charles River Laboratories. [Link]

- Al-Horani, R. A., & Desai, U. R. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.

- Ilie, M., & Ilas, J. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11488.

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(48), 31219–31236.

- Radi, S., Salhi, S., & Al-zharani, M. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(8), 867-882.

- Al-Omary, F. A., & Al-Ghamdi, S. A. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Chemical Reviews, 5(4), 369-388.

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917.

-

Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7. [Link]

- Wang, X., Zhang, Y., & Liu, Z. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of the Iranian Chemical Society, 1-15.

- Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-11.

- Pontiki, E., & Hadjipavlou-Litina, D. (2018).

-

ResearchGate. The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

-

ResearchGate. Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]

- Al-Ghorbani, M., & Gwd, M. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research, 33(8), 1-22.

-

ResearchGate. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. ResearchGate. [Link]

- Alhamaky, S. M., Khalil, N., & Hassan, M. (2025).

- Palomo, V., Perez, D. I., Perez, C., Morales-Garcia, J. A., & Martinez, A. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2012, 381029.

-

ResearchGate. SAR of the synthesized compounds on COX‐2 selectivity. ResearchGate. [Link]

- Kumar, A., & Sharma, S. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(38), 21349–21363.

- Scott, J. S., et al. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(18), 10213-10233.

- G, A., & G, S. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6045-6054.

-

ResearchGate. Chemical structures of PI3K inhibitors highlighted in this article. ResearchGate. [Link]

- Kumar, V., & Singh, P. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 10(1), 1-9.

- Hilal, M., & El-Sayed, M. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415-2420.

-

eGrove. Studies on synthesis of pyrazole from dibromo and hydrazine compounds. University of Mississippi. [Link]

- Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7.

- Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917.

- Kumar, D., Kumar, R., & Singh, J. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655.

-

ResearchGate. Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders. ResearchGate. [Link]

-

ResearchGate. The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

-

ResearchGate. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. ResearchGate. [Link]

-

ResearchGate. Molecular structures of PI3K standard inhibitors with their IC50 activity values. ResearchGate. [Link]

- Ma, C., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 21(22), 8709.

- Martinez, A., & Perez, D. I. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 34.

- Palomo, V., et al. (2011). A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. ACS Chemical Biology, 6(7), 713-723.

Sources

- 1. criver.com [criver.com]

- 2. bit.bio [bit.bio]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the In Vitro Screening of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol: A Strategic Approach for Novel Compound Characterization

Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of contemporary drug discovery, the journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is both exhilarating and fraught with challenges. This guide is crafted for researchers, scientists, and drug development professionals who find themselves at the crucial starting point of this journey with a molecule like 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol. While the pyrazole scaffold is a well-trodden path in medicinal chemistry, rich with examples of successful drugs, this specific NCE remains uncharacterized in the scientific literature.[1][2][3][4] This absence of prior biological data necessitates a robust, logical, and tiered in vitro screening strategy to efficiently unveil its pharmacological potential.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, field-proven strategic workflow for the initial in vitro evaluation of this compound. As a Senior Application Scientist, the methodologies and rationales presented herein are an amalgamation of technical expertise and the hard-won insights from countless screening campaigns. Our approach is grounded in a self-validating system, where each experimental step is designed to build upon the last, creating a coherent and data-driven narrative for the compound. We will begin with broad, unbiased screening to cast a wide net for potential bioactivity, followed by progressively more focused assays to elucidate its mechanism of action and therapeutic potential.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in the development of a diverse array of therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with other aromatic systems, have made it a favored scaffold among medicinal chemists.[1] Pyrazole-containing drugs have been successfully developed for a multitude of clinical applications, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial therapies.[1][2][3][4]

The presence of a bromine atom on the pyrazole ring of our topic compound is of particular interest. Halogenation is a common strategy in drug design to modulate the electronic and lipophilic properties of a molecule, which can significantly impact its binding affinity, metabolic stability, and overall pharmacokinetic profile.[5] Specifically, bromo-substituted pyrazole derivatives have demonstrated potent biological activities in various studies.[5][6]

Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, a primary hypothesis for the screening of this compound is its potential as an anticancer agent.[7][8][9][10] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8][9][10] Therefore, our proposed screening cascade will have a significant focus on oncology-relevant assays.

A Tiered In Vitro Screening Cascade for this compound

A tiered, or sequential, screening approach is a cost-effective and efficient strategy for the initial characterization of an NCE.[11][12][13] This methodology involves a series of assays, starting with broad, high-throughput screens to identify any biological activity, followed by more specific and complex assays to confirm and characterize that activity. This approach allows for early and informed decision-making, ensuring that resources are focused on compounds with the most promising therapeutic potential.

Here, we propose a three-tiered screening cascade for this compound:

-

Tier 1: Primary Screening - Broad Cytotoxicity Profiling. The initial step is to assess the compound's general cytotoxicity against a diverse panel of human cancer cell lines. This will provide a first indication of its potential as an anticancer agent and highlight any cell-type-specific effects.

-

Tier 2: Secondary Screening - Target Class Identification. Based on the results of the primary screen, the second tier of assays will aim to identify the potential molecular target class of the compound. Given the prevalence of pyrazole derivatives as kinase inhibitors, a broad kinase panel screen is a logical starting point.

-

Tier 3: De-risking and Preliminary Mechanism of Action Studies. The final tier will involve assays to de-risk the compound for potential liabilities and to begin to elucidate its mechanism of action. This may include selectivity profiling and initial cell-based mechanistic studies.

Figure 1: A proposed tiered in vitro screening cascade for a novel chemical entity.

Tier 1: Primary Screening - Broad Cytotoxicity Profiling

The primary goal of this initial phase is to determine if this compound exhibits any cytotoxic or anti-proliferative activity against cancer cells. A broad screening panel is crucial to uncover potential tissue-specific sensitivities and to provide a preliminary indication of the compound's therapeutic window.

Rationale for Cell Line Selection

The selection of an appropriate panel of cancer cell lines is a critical first step.[14] A well-curated panel should represent a diversity of cancer types and genetic backgrounds. The National Cancer Institute's NCI-60 panel, comprising 60 human cancer cell lines from nine different tissue types, is an excellent starting point for an unbiased assessment. Alternatively, a smaller, in-house panel can be assembled to represent common cancer types such as breast, lung, colon, prostate, and leukemia.

Table 1: Example of a Focused Cancer Cell Line Panel for Primary Screening

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Cancer | Estrogen receptor-positive |

| MDA-MB-231 | Breast Cancer | Triple-negative |

| A549 | Lung Cancer | Non-small cell lung cancer |

| HCT116 | Colon Cancer | Wild-type p53 |

| HT-29 | Colon Cancer | Mutant p53 |

| PC-3 | Prostate Cancer | Androgen-independent |

| K562 | Leukemia | Chronic myelogenous leukemia |

| HEK293 | Normal Cell Line | Human Embryonic Kidney (for initial toxicity assessment) |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate the selected cancer cell lines in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume logarithmic growth for 24 hours.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting concentration range would be from 0.01 µM to 100 µM. Replace the medium in the cell plates with the medium containing the test compound. Include appropriate vehicle controls (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value for each cell line using non-linear regression analysis.

Figure 2: A streamlined workflow for the MTT cell viability assay.

Tier 2: Secondary Screening - Target Class Identification

Should the primary screening reveal significant and selective cytotoxicity of this compound against one or more cancer cell lines, the next logical step is to investigate its potential molecular target. As previously discussed, the pyrazole scaffold is a common feature in many kinase inhibitors.[7][8][9][10] Therefore, a broad kinase panel screen is a highly rational approach for target class identification.

Rationale for Kinase Panel Screening

A kinase panel screen will simultaneously assess the compound's activity against a large and diverse set of kinases. This provides a rapid and comprehensive overview of its kinase inhibitory profile, including its potency and selectivity. This information is invaluable for several reasons:

-

Target Identification: It can pinpoint the specific kinase or kinases that are inhibited by the compound.

-

Selectivity Profiling: It reveals the compound's selectivity, which is a critical factor for minimizing off-target effects and potential toxicity.

-

Structure-Activity Relationship (SAR) Guidance: The kinase inhibition profile can guide future medicinal chemistry efforts to optimize the compound's potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Numerous commercial services offer comprehensive kinase panel screening. These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

General Methodology:

-

Assay Principle: The assay is typically performed in a multi-well plate format. Each well contains a specific purified kinase, its corresponding substrate (often a peptide or protein), and ATP. The reaction is initiated by the addition of ATP.

-

Compound Incubation: this compound is added to the reaction mixture at one or more concentrations (e.g., 1 µM and 10 µM for an initial screen).

-

Detection: After a defined incubation period, the extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (measuring the incorporation of radiolabeled phosphate) or non-radiometric methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the compound. For compounds that show significant inhibition, a dose-response curve is generated to determine the IC50 value.

Table 2: Example Data from a Kinase Panel Screen

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (µM) |

| EGFR | 5% | 12% | >10 |

| VEGFR2 | 85% | 98% | 0.25 |

| PDGFRβ | 78% | 95% | 0.45 |

| c-Kit | 12% | 25% | >10 |

| Abl | 8% | 15% | >10 |

Tier 3: De-risking and Preliminary Mechanism of Action Studies

With a potential kinase target (or targets) identified, the final tier of the initial in vitro screening focuses on validating this finding and beginning to understand the compound's cellular mechanism of action. This phase is also crucial for identifying any potential liabilities that could hinder further development.

Cellular Target Engagement Assays

While an in vitro kinase assay demonstrates direct inhibition of a purified enzyme, it is essential to confirm that the compound can engage its target within a cellular context.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

-

Cell Treatment: Treat a sensitive cancer cell line (identified in Tier 1) with increasing concentrations of this compound for a defined period.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

-

Data Analysis: A decrease in the level of the phosphorylated protein with increasing compound concentration indicates target engagement and inhibition of the kinase in the cell.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 11. 'tieredScreen' - Layered Virtual Screening Tool for the Identification of Novel Estrogen Receptor Alpha Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Development of a novel virtual screening cascade protocol to identify potential trypanothione reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Studies of Novel Pyrazole Alcohols

Introduction: The Rising Prominence of Pyrazole Alcohols in Oncology Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its metabolic stability and versatile nature have led to the development of numerous FDA-approved drugs for a wide range of diseases, including various cancers.[3][4] Within this broad class, novel pyrazole alcohols are emerging as a particularly promising area of investigation. The introduction of a hydroxyl group can significantly alter the compound's solubility, hydrogen bonding capacity, and metabolic profile, potentially leading to enhanced efficacy and novel mechanisms of action.

Preliminary cytotoxicity studies represent the critical first step in evaluating the potential of these novel pyrazole alcohols as anticancer agents. These in vitro assays are designed to determine a compound's ability to kill or inhibit the proliferation of cancer cells, providing essential data to guide further preclinical development.[5] This guide offers a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on conducting these foundational studies, moving beyond mere protocol recitation to explain the underlying scientific rationale and best practices for generating robust and reliable data.

Part 1: Strategic Planning for In Vitro Cytotoxicity Assessment

A well-designed preliminary cytotoxicity study is more than a series of experiments; it is a systematic investigation into a compound's potential. The initial choices made regarding cell lines, assay selection, and concentration ranges will profoundly impact the quality and interpretability of the data.

The Critical Role of Cell Line Selection

The choice of cancer cell lines is paramount and should be driven by the therapeutic hypothesis. A panel of cell lines from different tissue origins (e.g., breast, lung, colon) is often employed in initial screens to assess the breadth of a compound's activity.[6] For novel pyrazole alcohols, it is prudent to include cell lines where other pyrazole derivatives have shown activity, such as those with known dependencies on kinases like CDK, EGFR, or VEGFR, as these are common targets for this class of compounds.[1]

Table 1: Example Cell Line Panel for Initial Screening of Pyrazole Alcohols

| Cell Line | Cancer Type | Key Characteristics | Rationale for Inclusion |

| MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor-positive | Represents a common, well-characterized breast cancer subtype.[7] |

| MDA-MB-231 | Breast (Adenocarcinoma) | Triple-negative | Provides a model for a more aggressive and difficult-to-treat breast cancer.[8] |

| A549 | Lung (Carcinoma) | Non-small cell lung cancer | A widely used model for a prevalent cancer type.[9] |

| HCT116 | Colon (Carcinoma) | Wild-type p53 | A well-characterized colon cancer line, sensitive to apoptosis-inducing agents.[10] |

| PC-3 | Prostate (Carcinoma) | Androgen-independent | Represents a late-stage, hormone-refractory prostate cancer.[11] |

| MRC-5 | Lung (Fibroblast) | Normal (non-cancerous) | Essential for determining selectivity and potential toxicity to healthy cells.[12] |

A Multi-Faceted Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of a compound's cytotoxic effects. A tiered approach, employing assays that measure different cellular endpoints, is crucial for a comprehensive understanding. The initial screen should focus on cell viability, followed by assays to elucidate the mechanism of cell death.

Caption: Tiered approach to in vitro cytotoxicity testing.

Part 2: Core Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays in a preliminary cytotoxicity study. The rationale behind each step is explained to ensure a deep understanding of the experimental process.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9][13]

Protocol: MTT Assay

-

Cell Seeding:

-

Trypsinize and count cells from a logarithmic growth phase culture.

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the novel pyrazole alcohol in a suitable solvent (e.g., DMSO). The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.[14]

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for the desired exposure time (typically 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[16]

-

Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][17] This assay is a reliable indicator of compromised cell membrane integrity.

Protocol: LDH Assay

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate. It is crucial to include a "maximum LDH release" control (cells treated with a lysis buffer) and a "spontaneous LDH release" control (untreated cells).

-

-

Sample Collection:

-

After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

-

Carefully transfer a small aliquot (e.g., 10-20 µL) of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).

-

Add the reaction mixture to each well containing the supernatant.

-

-

Incubation and Absorbance Measurement:

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Investigating the Mechanism of Cell Death: Apoptosis Assays

Many anticancer drugs, including some pyrazole derivatives, induce apoptosis or programmed cell death.[8] Measuring markers of apoptosis, such as the activation of caspases, is essential for mechanistic understanding.

Protocol: Caspase-3/7 Activity Assay

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

-

Treat the cells with the pyrazole alcohol at concentrations around the determined IC50 value for a shorter duration (e.g., 6, 12, or 24 hours).

-

-

Caspase-Glo® 3/7 Reagent Addition:

-

Allow the plate to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

-

Mix gently by orbital shaking for 30 seconds.

-

-

Incubation and Luminescence Measurement:

-

Incubate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates increased caspase-3/7 activity and apoptosis.

-

Caption: Hypothetical pathway of pyrazole alcohol-induced apoptosis.

Part 3: Data Analysis, Interpretation, and Troubleshooting

Data Analysis and Presentation

Raw absorbance or luminescence data should be processed to determine the percentage of cell viability or cytotoxicity relative to controls. The half-maximal inhibitory concentration (IC50) value, the concentration of a drug that is required for 50% inhibition in vitro, is a key metric derived from the dose-response curve.

Table 2: Hypothetical Cytotoxicity Data for a Novel Pyrazole Alcohol

| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (RLU) |

| 0 (Vehicle) | 100 ± 5.2 | 5 ± 1.5 | 1,500 ± 210 |

| 1 | 92 ± 6.1 | 8 ± 2.1 | 2,200 ± 350 |

| 10 | 55 ± 4.8 | 48 ± 5.5 | 15,000 ± 1,800 |

| 50 | 15 ± 3.5 | 85 ± 6.2 | 25,000 ± 2,500 |

| 100 | 5 ± 2.1 | 95 ± 4.3 | 28,000 ± 3,100 |

From such data, the IC50 value can be calculated using non-linear regression analysis.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Cytotoxicity Assays

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Use a multichannel pipette, ensure a homogenous cell suspension, and avoid using the outer wells of the plate.[14] |

| Low signal in MTT assay | Insufficient cell number, short incubation time with MTT reagent. | Optimize cell seeding density and extend the MTT incubation period. |

| High background in LDH assay | Serum components in the medium, microbial contamination. | Use serum-free medium during the final steps of the assay and visually inspect for contamination.[14] |

| Compound precipitation | Poor solubility in culture medium. | Check the solubility limit of the compound and use a higher stock concentration to minimize the volume added to the wells.[14] |

Conclusion: Laying the Groundwork for Future Drug Development

Preliminary in vitro cytotoxicity studies are a cornerstone of modern anticancer drug discovery. For novel pyrazole alcohols, a methodologically sound and strategically planned approach is essential to accurately assess their therapeutic potential. By integrating assays that measure cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive initial understanding of a compound's biological activity. The data generated from these studies, particularly the IC50 values and mechanistic insights, are critical for making informed decisions about which compounds warrant advancement into more complex preclinical models. This guide provides the technical framework and scientific rationale to empower researchers to conduct these vital studies with confidence and precision.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. Retrieved from [Link]

-

Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (2022). PubMed. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed. Retrieved from [Link]

-

Cytotoxic assays for screening anticancer agents. (n.d.). PubMed. Retrieved from [Link]

-

Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR. (2017). Bentham Science. Retrieved from [Link]

-

Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

New potential antitumor pyrazole derivatives: synthesis and cytotoxic evaluation. (2013). PubMed. Retrieved from [Link]

-

How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved from [Link]

-

Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. Retrieved from [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. Retrieved from [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate. Retrieved from [Link]

-

What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

JRC Data Visualization: Extrapolating from acute to chronic toxicity in vitro. (2021). SaferWorldbyDesign. Retrieved from [Link]

-

In vitro cytotoxicity testing: Biological and statistical significance. (n.d.). PubMed. Retrieved from [Link]

-

Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? (2012). ResearchGate. Retrieved from [Link]

-

Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. (2021). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]